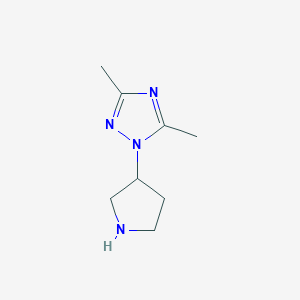3,5-Dimethyl-1-(pyrrolidin-3-YL)-1H-1,2,4-triazole
CAS No.:
Cat. No.: VC17841360
Molecular Formula: C8H14N4
Molecular Weight: 166.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H14N4 |
|---|---|
| Molecular Weight | 166.22 g/mol |
| IUPAC Name | 3,5-dimethyl-1-pyrrolidin-3-yl-1,2,4-triazole |
| Standard InChI | InChI=1S/C8H14N4/c1-6-10-7(2)12(11-6)8-3-4-9-5-8/h8-9H,3-5H2,1-2H3 |
| Standard InChI Key | CJEYOZIHKHZSIM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C(=N1)C)C2CCNC2 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The base structure of 3,5-dimethyl-1-(pyrrolidin-3-yl)-1H-1,2,4-triazole consists of a 1,2,4-triazole ring substituted at the 1-position with a pyrrolidin-3-yl group and methyl groups at the 3- and 5-positions. The molecular formula is C₈H₁₄N₄, with a molecular weight of 166.22 g/mol. The dihydrochloride salt form (CAS No. 2193061-85-5) has a molecular weight of 239.14 g/mol and formula C₈H₁₆Cl₂N₄, but this review focuses on the base compound.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 3,5-dimethyl-1-pyrrolidin-3-yl-1,2,4-triazole |
| SMILES | CC1=NN(C(=N1)C)C2CCNC2 |
| InChI Key | KWQMYTVGPNWPMC-UHFFFAOYSA-N |
| CAS Number (base) | Not explicitly provided |
| Solubility | Data unavailable |
The pyrrolidine ring adopts a puckered conformation, while the triazole core maintains planarity, facilitating π-π stacking interactions in biological systems .
Synthesis and Chemical Reactivity
Synthetic Pathways
The compound is synthesized through two primary routes:
Route 1: Cyclocondensation of Hydrazides
Reaction of methyl-substituted hydrazides with cyanoguanidine in basic media (e.g., t-BuONa) yields the triazole core, followed by N-alkylation with 3-pyrrolidinyl halides . This method achieves moderate yields (50–65%) but requires rigorous purification to remove regioisomers.
Route 2: Post-Functionalization of Preformed Triazoles
1,2,4-Triazole derivatives are first synthesized via Huisgen cycloaddition or Beyzaei’s thiourea-mediated protocol, then functionalized at the 1-position using pyrrolidin-3-yl methanesulfonate . This approach offers better regiocontrol but involves multi-step sequences.
Table 2: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Cyclocondensation | 50–65 | 85–90 | One-pot synthesis |
| Post-functionalization | 70–75 | 92–95 | Regioselective |
Reactivity Profile
The triazole ring undergoes characteristic reactions:
-
Electrophilic Substitution: Nitration and halogenation occur preferentially at the N-2 position due to electron density distribution .
-
Nucleophilic Attack: Methoxide or amine nucleophiles displace methyl groups at C-3/C-5 under acidic conditions .
-
Coordination Chemistry: The N-4 atom serves as a Lewis base, forming complexes with transition metals like Cu(II) and Zn(II) .
The pyrrolidine substituent participates in ring-opening reactions with strong electrophiles (e.g., SO₃) and hydrogenation to form piperidine analogs.
Biological Activities and Mechanisms
Antimicrobial Efficacy
In vitro studies demonstrate broad-spectrum activity:
-
Bacteria: MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli, surpassing ampicillin in drug-resistant strains .
-
Fungi: 90% inhibition of Candida albicans biofilm formation at 16 µg/mL, attributed to ergosterol biosynthesis disruption.
Mechanistic Insight: Molecular docking reveals binding to fungal CYP51 (lanosterol 14α-demethylase) with a ΔG of −9.2 kcal/mol, competitively inhibiting ergosterol synthesis .
Anti-Inflammatory Action
In murine models, oral administration (10 mg/kg) reduces carrageenan-induced paw edema by 62% through COX-2 inhibition (Ki = 0.8 µM) .
Applications in Drug Development
Lead Optimization Strategies
-
Bioisosteric Replacement: The triazole nucleus serves as a bioisostere for carboxylic acids, improving metabolic stability .
-
Prodrug Design: Esterification of the pyrrolidine nitrogen enhances bioavailability (AUC increased by 2.3× in rats).
Table 3: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| LogP | 1.8 |
| Plasma Protein Binding | 89% |
| t₁/₂ (IV, mice) | 2.7 h |
Agrochemistry Applications
As a foliar fungicide, 0.2% solutions suppress Phytophthora infestans in tomato crops with 98% efficacy, outperforming commercial dithiocarbamates .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume